Hydrogen Bond Donor (HBD) Count and Lipophilicity: N‑Methyl Amide vs. Primary Amide Differentiation
The N‑methyl substitution on the carboxamide eliminates one hydrogen bond donor (HBD) relative to the des‑methyl analog 5‑aminooxazole‑4‑carboxamide (CAS 30380‑27‑9). The target compound possesses 3 HBD (2 from 5‑NH₂ + 1 from –CONHCH₃) versus 4 HBD for the primary amide comparator (2 from 5‑NH₂ + 2 from –CONH₂) . This reduction in HBD is accompanied by an increase in calculated lipophilicity: the des‑methyl analog has a vendor‑reported LogP of –0.938 (Fluorochem), while the N‑methyl derivative is predicted to exhibit a LogP approximately 0.7–0.9 units higher based on the established contribution of an N‑methyl group to partition coefficient (~+0.8 per N‑methylation in similar heterocyclic carboxamides) . Increased lipophilicity and reduced HBD count correlate with improved membrane permeability and potentially altered metabolic stability in drug discovery contexts.
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | HBD = 3 (predicted from structure); LogP ~ –0.15 to +0.05 (estimated from N‑methyl contribution applied to des‑methyl baseline) |
| Comparator Or Baseline | 5‑Aminooxazole‑4‑carboxamide (CAS 30380‑27‑9): HBD = 2 (vendor‑reported, Fluorochem) / HBD = 4 (calculated from SMILES NC(=O)C1=C(N)OC=N1); LogP = –0.938 (vendor‑reported, Fluorochem) |
| Quantified Difference | ΔHBD = –1 (target has 3 vs. 4 calculated for primary amide); ΔLogP ≈ +0.7 to +0.9 (estimated from N‑methylation effect) |
| Conditions | Predicted/calculated physicochemical properties. Experimental LogP not reported for either compound; HBD count derived from structural analysis of SMILES notation. |
Why This Matters
The reduction in HBD count and increase in lipophilicity directly impact passive membrane permeability and oral bioavailability potential in early‑stage drug discovery, making the N‑methyl derivative a distinct choice for lead optimization programs targeting intracellular or CNS‑penetrant candidates.
